molecular formula C10H9F3O2S B3336949 1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione CAS No. 438222-02-7

1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B3336949
CAS RN: 438222-02-7
M. Wt: 250.24 g/mol
InChI Key: YEPYLEXMJXIYKX-UHFFFAOYSA-N
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Description

Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using techniques such as FTIR, MS, and 1H-NMR .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can be used in the synthesis of fluorescent donor–acceptor type molecules .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological system they interact with. Some thiophene derivatives have shown antimicrobial, antioxidant, anticorrosion, and anticancer activities .

Safety and Hazards

The safety and hazards of thiophene derivatives can vary depending on their specific structure. It’s always important to refer to the Safety Data Sheet (SDS) for specific information .

Future Directions

The future directions in the research of thiophene derivatives could involve the design and discovery of new drug molecules with better pharmacodynamic and pharmacokinetic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

1-(5-ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c1-2-6-3-4-8(16-6)7(14)5-9(15)10(11,12)13/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPYLEXMJXIYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214636
Record name 1-(5-Ethyl-2-thienyl)-4,4,4-trifluoro-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione

CAS RN

438222-02-7
Record name 1-(5-Ethyl-2-thienyl)-4,4,4-trifluoro-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438222-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Ethyl-2-thienyl)-4,4,4-trifluoro-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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